Uridylyladenosine

RNase A pseudouridine RNA modification

Uridylyladenosine (UpA) is a naturally occurring 3′→5′ dinucleoside monophosphate composed of uridine linked to adenosine via a phosphodiester bond. It belongs to the class of heterodinucleoside monophosphates that serve as minimal substrates for ribonucleases, primers for RNA polymerases, and model systems for studying RNA base-stacking interactions.

Molecular Formula C19H24N7O12P
Molecular Weight 573.4 g/mol
CAS No. 3256-24-4
Cat. No. B14745241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridylyladenosine
CAS3256-24-4
Molecular FormulaC19H24N7O12P
Molecular Weight573.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O
InChIInChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-12(30)11(29)8(37-17)4-35-39(33,34)38-14-7(3-27)36-18(13(14)31)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1
InChIKeySWTWQWKNQDDGCS-KPKSGTNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridylyladenosine (UpA, CAS 3256-24-4) Procurement Guide: A Dinucleoside Monophosphate with Quantified Differentiation


Uridylyladenosine (UpA) is a naturally occurring 3′→5′ dinucleoside monophosphate composed of uridine linked to adenosine via a phosphodiester bond [1]. It belongs to the class of heterodinucleoside monophosphates that serve as minimal substrates for ribonucleases, primers for RNA polymerases, and model systems for studying RNA base-stacking interactions [1]. Its defined sequence (U–p–A) imparts conformational and enzymatic properties that are not interchangeable with its sequence isomer ApU or with modified dinucleotides, making precise procurement critical for reproducible biochemical and biophysical research.

Why Sequence-Isomeric Dinucleotides Cannot Substitute for Uridylyladenosine (UpA)


Although UpA and adenylyl(3′→5′)uridine (ApU) share identical base composition, laser Raman spectroscopy demonstrates that UpA adopts a base-stacked conformation at low temperature while ApU exhibits no detectable stacking, and the two isomers display non-identical backbone geometries [1]. Moreover, RNase A and related ribonucleases discriminate sharply between UpA and pseudouridine-containing analogs (ΨpA, mΨpA), highlighting that even single-atom modifications within the dinucleotide scaffold drastically alter enzymatic susceptibility [2]. Generic replacement of UpA by ApU, CpA, or modified dinucleotides therefore risks invalidating enzyme kinetic measurements, conformational studies, and stability assays that depend on the unique properties of the uridine–adenosine sequence.

Quantitative Differentiation Evidence for Uridylyladenosine (UpA) Procurement Decisions


RNase A Cleaves UpA up to 10‑Fold More Efficiently Than Pseudouridine‑Containing Dinucleotides ΨpA and mΨpA

Purified recombinant RNase A and human RNase 1 catalyze cleavage of the P–O5′ bond of UpA up to 10‑fold more efficiently than that of ΨpA or mΨpA [1]. The intrinsic higher reactivity of UpA is attributed to an inductive effect of uridine that lowers the pKa of the 2′‑hydroxyl group, thereby enhancing nucleophilicity toward the phosphorus center [1].

RNase A pseudouridine RNA modification enzyme kinetics

UpA Adopts a Base‑Stacked Conformation Whereas the Sequence Isomer ApU Shows No Detectable Stacking

Laser Raman spectroscopy of UpA in aqueous solution at low temperature reveals a backbone conformation closely resembling that of ordered polynucleotide structures and RNA, with clear evidence of base stacking. Under identical conditions, the sequence isomer ApU displays no detectable base stacking and a distinct backbone geometry [1].

conformation Raman spectroscopy base stacking sequence isomer

Intrinsic Hydrolytic Stability of UpA: Un catalyzed Half‑Life of ~4 Years Under Physiological pH

The spontaneous (uncatalyzed) cleavage of the P–O5′ bond of UpA proceeds with a first‑order rate constant kuncat = 5 × 10⁻⁹ s⁻¹, corresponding to a half‑life of approximately 4 years at pH 6.0 and 25 °C [1]. This value places UpA among the most hydrolytically stable phosphodiester‑linked dinucleotides characterized to date.

hydrolytic stability un catalyzed rate shelf life RNase A

RNase A Achieves a 3×10¹¹‑Fold Rate Enhancement for UpA Cleavage, Defining the Upper Limit of Catalytic Proficiency

At pH 6.0 and 25 °C, RNase A cleaves UpA with kcat = 1.4 × 10³ s⁻¹ and kcat/Km = 2.3 × 10⁶ M⁻¹s⁻¹. Compared with the uncatalyzed rate (kuncat = 5 × 10⁻⁹ s⁻¹), this yields a catalytic proficiency (rate enhancement) of 3 × 10¹¹‑fold, the highest reported for any phosphodiester substrate of RNase A [1].

catalytic proficiency transition state enzyme kinetics RNase A

Optimal Research and Industrial Use Cases for Uridylyladenosine (UpA) Based on Quantitative Evidence


High‑Sensitivity RNase A Activity Assays and Inhibitor Screening

Because RNase A cleaves UpA with a catalytic proficiency of 3×10¹¹‑fold (kcat/Km = 2.3 × 10⁶ M⁻¹s⁻¹) [Section 3, Evidence 4], UpA serves as an ultra‑sensitive substrate for detecting residual ribonuclease activity in biopharmaceutical preparations, for screening small‑molecule inhibitors of RNase A family enzymes, and for characterizing engineered RNase variants where subtle kinetic defects must be resolved.

Benchmarking the Effect of RNA Nucleoside Modifications on Enzyme Cleavage Rates

The observation that RNase A and RNase 1 cleave UpA up to 10‑fold more efficiently than pseudouridine‑containing analogs (ΨpA, mΨpA) [Section 3, Evidence 1] positions UpA as the ideal unmodified reference compound. Researchers quantifying the impact of Ψ or mΨ incorporation on RNA stability or immunogenicity can use UpA as a standard to calculate the magnitude of the modification‑induced rate penalty.

Conformational Studies of RNA Base‑Stacking Using a Defined Pyrimidine‑Purine Dinucleotide Model

Raman spectroscopy demonstrates that UpA adopts a base‑stacked, RNA‑like backbone conformation, whereas its sequence isomer ApU is unstacked [Section 3, Evidence 2]. For biophysical investigations of stacking thermodynamics, circular dichroism calibration, or molecular dynamics force‑field validation, UpA provides a stable, pre‑organized scaffold that ApU cannot replicate.

Long‑Term Hydrolytic Stability Studies and Shelf‑Life Validation of Oligonucleotide Formulations

With an uncatalyzed half‑life of approximately 4 years at pH 6.0 and 25 °C [Section 3, Evidence 3], UpA can serve as a stable internal standard or degradation control in accelerated stability studies of therapeutic oligonucleotides. Its exceptionally slow spontaneous hydrolysis rate minimizes background signal, ensuring that observed degradation reflects formulation instability rather than intrinsic chemical lability of the standard.

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